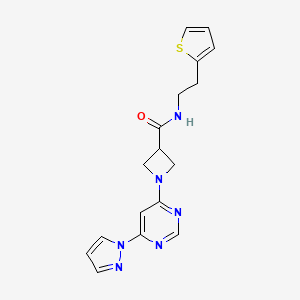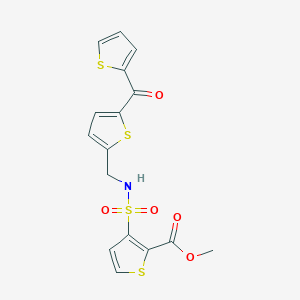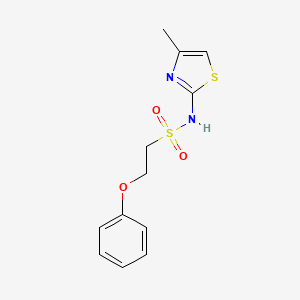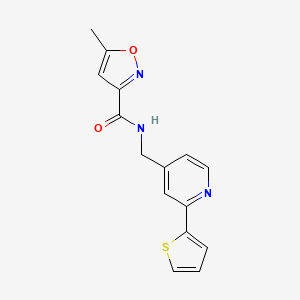![molecular formula C16H17N7O B2485857 N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isonicotinamide CAS No. 2034352-60-6](/img/structure/B2485857.png)
N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of chemicals that often exhibit significant pharmacological activities due to their complex heterocyclic structures. Such molecules, particularly those containing pyrrolidine, triazolo[4,3-b]pyridazine, and isonicotinamide moieties, are of interest in medicinal chemistry for their potential as therapeutic agents.
Synthesis Analysis
Synthesis of related compounds typically involves multi-step chemical reactions, starting from basic heterocyclic precursors. For instance, the synthesis of a related compound, EW-7197, involved optimizing a prototype inhibitor by inserting a methyleneamino linker and other modifications to increase activity and selectivity (Jin et al., 2014).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using various spectroscopic techniques, including NMR and X-ray crystallography. For example, a study on a similar triazolo-pyridazine compound detailed its crystallization in a specific space group, highlighting the importance of structural elucidation in understanding compound properties (Sallam et al., 2021).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, including oxidative cyclization and N-N bond formation, as part of their synthesis or functionalization processes. A study demonstrated metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines through oxidative N-N bond formation (Zheng et al., 2014).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the compound's behavior under different conditions. These properties are often studied through DFT calculations and Hirshfeld surface analysis to predict molecule interactions and stability (Sallam et al., 2021).
Applications De Recherche Scientifique
Cardiovascular Research
Studies on compounds related to N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isonicotinamide have shown promising cardiovascular effects. For instance, 1,2,4-triazolo[1,5-a]pyrimidines, which share a structural motif with the compound , have been found to possess coronary vasodilating and antihypertensive activities. These compounds, through their synthesis and biological evaluation, have contributed to the development of potential cardiovascular agents, indicating a significant area of application for related molecules in cardiovascular research (Sato et al., 1980).
Antimicrobial and Anti-inflammatory Activities
Further research has explored the antimicrobial and anti-inflammatory potentials of triazolo[4,3-b]pyridazine derivatives. These compounds, through their innovative synthesis, have shown to inhibit eosinophil infiltration and possess antihistaminic activity. Such properties are critical for the development of new therapeutic agents for conditions like atopic dermatitis and allergic rhinitis, showcasing the compound's potential applications in the treatment of microbial infections and inflammatory diseases (Gyoten et al., 2003).
Cancer Immunotherapy and Antifibrotic Agents
The synthesis and evaluation of structurally similar compounds have led to the discovery of potent inhibitors of TGF-β type I receptor kinase, with one such compound being EW-7197. These inhibitors exhibit high selectivity and oral bioavailability, making them promising candidates for cancer immunotherapy and antifibrotic treatments. This highlights another significant research application area of related molecules in oncology and fibrotic diseases (Jin et al., 2014).
Neurological and Psychiatric Disorders
Compounds with the triazolo[4,3-b]pyridazine core have been evaluated for their effects on neurological functions, particularly concerning glutamate dysfunctions. This research direction suggests potential applications in treating neurological and psychiatric disorders, underscoring the compound's relevance in neuroscience and mental health research (Gandikota et al., 2017).
Antidiabetic Medications
The synthesis of triazolo-pyridazine-6-yl-substituted piperazines and their evaluation as dipeptidyl peptidase-4 (DPP-4) inhibitors position related compounds as potential anti-diabetic medications. This indicates the compound's application in developing treatments for diabetes, highlighting its importance in endocrinology and metabolic disease research (Bindu et al., 2019).
Propriétés
IUPAC Name |
N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7O/c24-16(12-5-7-17-8-6-12)18-11-15-20-19-13-3-4-14(21-23(13)15)22-9-1-2-10-22/h3-8H,1-2,9-11H2,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFHNBAHKSUVHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)C4=CC=NC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isonicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-Phenyl-4-[2-(1,3-thiazol-2-yl)morpholine-4-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2485774.png)

![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(4-nitrophenyl)acrylamide hydrochloride](/img/structure/B2485777.png)
![(3-Butyl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2485779.png)
![([5-(1-Ethyl-1H-pyrazol-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]thio)acetic acid](/img/structure/B2485780.png)
![4-cyano-N-[2-(propylsulfonyl)-1,3-benzothiazol-6-yl]benzenesulfonamide](/img/structure/B2485781.png)
![[1-[(3,4-Dichlorophenyl)methyl]indol-3-yl]methanol](/img/structure/B2485782.png)

![methyl 3-cyclopropyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2485785.png)




![5-bromo-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2485796.png)